5-Chloropyridine-3-sulfonamide: A Privileged Scaffold in Kinase and Lipid Kinase Inhibition
5-Chloropyridine-3-sulfonamide: A Privileged Scaffold in Kinase and Lipid Kinase Inhibition
The following technical guide details the chemistry, pharmacology, and experimental applications of 5-Chloropyridine-3-sulfonamide , a privileged scaffold in modern drug discovery.
Executive Summary
The 5-chloropyridine-3-sulfonamide moiety represents a critical pharmacophore in medicinal chemistry, distinct from its phenyl-sulfonamide analogs due to the unique electronic properties of the pyridine ring. This scaffold has emerged as a linchpin in the design of inhibitors for VPS34 (Class III PI3K) , Bcl-2 family proteins , and CCR8 modulators . Its value lies in the 5-chloro substituent’s ability to modulate the lipophilicity and electronic density of the pyridine ring, while the 3-sulfonamide group serves as a rigid, directional hydrogen-bonding vector essential for active site engagement.
This guide provides a comprehensive technical analysis of this scaffold, including validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and specific biological assay methodologies.[1][2]
Chemical Properties & Mechanistic Rationale[2][3]
Structural & Electronic Analysis
The 5-chloropyridine-3-sulfonamide core offers distinct advantages over carbocyclic analogs:
-
Pyridine Nitrogen (N1): Acts as a weak hydrogen bond acceptor. The electron-withdrawing chlorine at C5 and the sulfonyl group at C3 significantly reduce the basicity of N1, preventing non-specific protonation at physiological pH (estimated pKa < 2).
-
5-Chloro Substituent: Increases lipophilicity (
LogP ~ +0.71) compared to hydrogen, improving membrane permeability. Electronically, it deactivates the ring, making the sulfonamide NH more acidic (if primary/secondary) and enhancing interactions with basic residues in binding pockets. -
3-Sulfonamide Vector: Provides a tetrahedral geometry that orients substituents out of the aromatic plane, crucial for accessing distinct hydrophobic pockets in kinases like VPS34.
Key Biological Targets
| Target | Function | Mechanism of Action | Clinical Relevance |
| VPS34 (PI3K Class III) | Lipid Kinase | Phosphorylates PtdIns to PtdIns(3)P; critical for vesicle trafficking and autophagy.[3] | Cancer, Neurodegeneration |
| Bcl-2 / Bcl-xL | Apoptosis Regulator | Binds to the BH3-binding groove, preventing sequestration of pro-apoptotic proteins. | Oncology (Leukemia/Lymphoma) |
| CCR8 | Chemokine Receptor | G-protein coupled receptor modulation. | Immunotherapy, Inflammation |
Synthetic Methodologies
The synthesis of 5-chloropyridine-3-sulfonamide derivatives typically proceeds via the 5-chloropyridine-3-sulfonyl chloride intermediate. Direct chlorosulfonation of 3-chloropyridine is often poor due to ring deactivation. The most robust route utilizes the Meerwein Sulfonation of the corresponding amine.
Validated Synthesis Protocol: The Meerwein Route
Objective: Synthesis of 5-chloropyridine-3-sulfonamide from 5-chloropyridin-3-amine.
Step 1: Formation of 5-Chloropyridine-3-sulfonyl Chloride
-
Reagents: 5-Chloropyridin-3-amine (1.0 eq), NaNO₂, HCl (conc.), SO₂, CuCl₂ (cat.), Acetic Acid.
-
Mechanism: Diazotization followed by radical decomposition in the presence of sulfur dioxide.
Protocol:
-
Diazotization: Dissolve 5-chloropyridin-3-amine (10 mmol) in conc. HCl (5 mL) and acetic acid (15 mL). Cool to -5°C. Dropwise add NaNO₂ (12 mmol) in water, maintaining temp < 0°C. Stir for 30 min.
-
Sulfonylation: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas. Add CuCl₂ (2 mmol).
-
Coupling: Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture. Observe vigorous gas evolution (
). -
Workup: Stir for 1 hour at
, then warm to RT. Pour into ice water. Extract the sulfonyl chloride immediately with DCM (sulfonyl chlorides are moisture sensitive). Dry over and concentrate in vacuo. Use immediately.
Step 2: Sulfonamide Formation
-
Reagents: 5-Chloropyridine-3-sulfonyl chloride (from Step 1), Amine (
), Pyridine or TEA (base), DCM.
Protocol:
-
Dissolve the amine substrate (
, 1.0 eq) in dry DCM. Add Pyridine (3.0 eq). -
Cool to
. -
Add 5-chloropyridine-3-sulfonyl chloride (1.1 eq) dissolved in DCM dropwise.
-
Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Purification: Wash with 1N HCl (to remove pyridine), then Sat.
. Flash chromatography (Hexane/EtOAc) typically yields the pure sulfonamide.
Synthetic Pathway Visualization
Figure 1: Validated synthetic route from amino-pyridine precursor via diazonium intermediate.[4][5]
Medicinal Chemistry Case Study: VPS34 Inhibition
The most prominent application of this scaffold is in the inhibition of VPS34 , a target implicated in autophagy and tumor survival.
SAR Logic: The "Bicyclo-Sulfonamide" Motif
Research (e.g., Genentech/Novartis patents) has identified that coupling 5-chloropyridine-3-sulfonyl chloride with bicyclo[1.1.1]pentan-1-amine yields highly potent inhibitors.
-
Rationale:
-
The 5-Cl-pyridine binds in the ATP pocket, forming hinge interactions.
-
The Sulfonamide acts as a linker.[10]
-
The Bicyclo[1.1.1]pentane is a bioisostere of a phenyl ring but with high metabolic stability and defined 3D geometry (exit vector), filling the hydrophobic region without aromatic stacking penalties.
-
Biological Signaling Pathway (VPS34)
Figure 2: VPS34 Signaling Pathway. The 5-chloropyridine-3-sulfonamide scaffold directly inhibits the catalytic conversion of PtdIns to PtdIns(3)P.
Experimental Protocols
In Vitro Lipid Kinase Assay (VPS34)
To verify the activity of synthesized analogs, a luminescent ADP-detection assay (e.g., ADP-Glo) is recommended.
Materials:
-
Recombinant human VPS34/VPS15 complex.
-
Substrate: PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles.
-
ATP (Ultrapure).
Protocol:
-
Lipid Prep: Sonicate PI:PS (1:1 ratio) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA) to form small unilamellar vesicles (SUVs). -
Reaction Mix: In a 384-well white plate, combine:
-
2
L Inhibitor (in DMSO). -
4
L Enzyme mix (VPS34/VPS15, final conc. 5 nM). -
4
L Substrate mix (50 M ATP + 100 M Lipid SUVs).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 10
L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 20 L Kinase Detection Reagent (converts ADP to ATP to Luciferase). -
Read: Measure luminescence. Calculate
using a 4-parameter logistic fit.
Cellular Autophagy Assay (LC3-II Turnover)
Objective: Confirm cellular target engagement by monitoring the accumulation of LC3-II (autophagosome marker).
Protocol:
-
Cell Culture: Seed U2OS or HeLa cells expressing GFP-LC3.
-
Treatment: Treat cells with the 5-chloropyridine-3-sulfonamide analog (0.1 - 10
M) for 4 hours.-
Control: Rapamycin (Autophagy inducer) and Chloroquine (Lysosome inhibitor).
-
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot: Run SDS-PAGE. Blot for LC3B .
-
Analysis: A functional VPS34 inhibitor should decrease the LC3-II/LC3-I ratio (or reduce GFP-LC3 puncta formation) even in the presence of starvation or Rapamycin, as it blocks the initiation of the autophagosome.
References
-
Pasquier, B. et al. (2015). Discovery of N-(bicyclo[1.1.1]pent-1-yl)-5-chloropyridine-3-sulfonamide derivatives as potent, selective and orally available VPS34 inhibitors. WO Patent 2015/108861. Link
-
Souers, A. J. et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. (Contextual reference for sulfonamide bioisosteres in Bcl-2). Link
-
Dauzonne, D. et al. (2024).[2][11] Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO Patent 2024/115549. Link
-
Bagley, M. C. et al. (2006). A simple and highly effective preparation of pyridine-3-sulfonyl chlorides.[12] Synlett, 2006(16), 2655-2658. (Methodology for sulfonyl chloride synthesis). Link
-
Backer, J. M. (2008).[3] The regulation and function of Class III PI3Ks: novel roles for Vps34. Biochemical Journal, 410(1), 1-17. Link
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